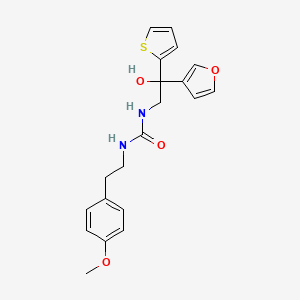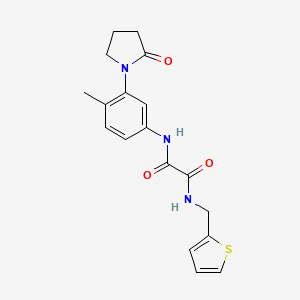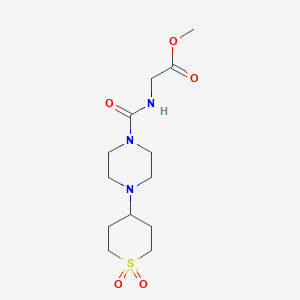
2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide, commonly known as CR845, is a non-opioid analgesic drug that is currently being developed for the treatment of acute and chronic pain. It belongs to the class of kappa opioid receptor agonists and has been shown to have potential therapeutic benefits in various pain conditions.
Mecanismo De Acción
CR845 exerts its analgesic effects by selectively activating the kappa opioid receptor (KOR) in the central and peripheral nervous system. Activation of KORs leads to the inhibition of pain signaling pathways and the release of endogenous opioids such as dynorphins, which further modulate pain transmission.
Biochemical and Physiological Effects
CR845 has been shown to produce dose-dependent analgesia in various preclinical models of pain. It has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, CR845 has been shown to have a favorable safety profile and does not produce the adverse effects associated with traditional opioid analgesics such as respiratory depression, sedation, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CR845 is its non-addictive nature and favorable safety profile. This makes it an attractive alternative to traditional opioid analgesics for the treatment of acute and chronic pain. However, one of the limitations of CR845 is its limited bioavailability, which may limit its clinical efficacy.
Direcciones Futuras
There are several future directions for the development of CR845. One potential direction is the development of novel formulations that can improve its bioavailability and clinical efficacy. Another direction is the investigation of its potential therapeutic benefits in other pain conditions such as neuropathic pain and cancer pain. Additionally, the development of selective KOR agonists that can produce analgesia without producing adverse effects is an active area of research.
Métodos De Síntesis
The synthesis method of CR845 involves the reaction of 2-cyclopentylacetic acid with 2-(6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain CR845 in its pure form.
Aplicaciones Científicas De Investigación
CR845 has been extensively studied for its potential therapeutic benefits in various pain conditions such as postoperative pain, chronic kidney disease-associated pruritus, and osteoarthritis pain. It has been shown to have a favorable safety profile and does not produce the adverse effects associated with traditional opioid analgesics such as respiratory depression, sedation, and addiction.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-26-18-9-7-17(8-10-18)19-11-12-21(24-23-19)27-14-13-22-20(25)15-16-5-3-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZRCYKEUQNIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

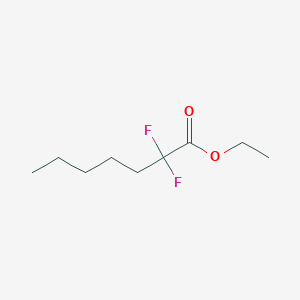
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2596690.png)
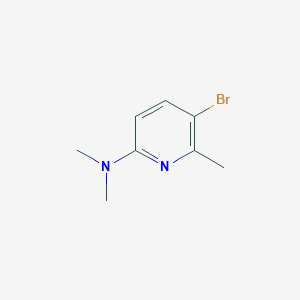

![Methyl 4-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate](/img/structure/B2596694.png)
![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)
![[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers](/img/structure/B2596699.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)
![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)
